molecular formula C11H11N3O2 B6147047 methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate CAS No. 1707377-89-6

methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate

Cat. No.: B6147047
CAS No.: 1707377-89-6
M. Wt: 217.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate typically involves the reaction of 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized to form different oxidation states.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Oxidized triazole derivatives.

    Reduction: 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic properties, including antifungal and antiviral activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential cellular processes, resulting in antimicrobial or anticancer effects. The triazole ring is known to interact with metal ions, which can also play a role in its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)benzoic acid: Similar structure but lacks the ester group.

    1,2,4-Triazole: The parent compound of the triazole family.

    Methyl 4-(1H-1,2,4-triazol-1-yl)benzoate: Similar structure but with a different substitution pattern on the triazole ring.

Uniqueness

Methyl 4-(1-methyl-1H-1,2,4-triazol-5-yl)benzoate is unique due to the presence of both the ester group and the specific substitution pattern on the triazole ring. This combination of functional groups and structural features gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1707377-89-6

Molecular Formula

C11H11N3O2

Molecular Weight

217.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.